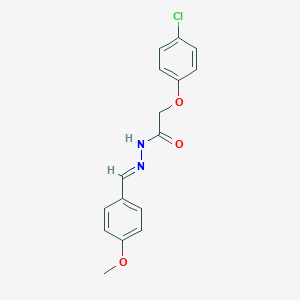
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, also known as CMBAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CMBAH is a hydrazone derivative, which means that it contains a nitrogen atom that is bonded to a carbon atom through a double bond, forming a characteristic chemical structure.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for cell survival and growth. 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to inhibit the activity of tubulin, a protein that is involved in cell division and growth, leading to the disruption of the cell cycle and cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has shown promising results in vitro, making it a potential candidate for further in vivo studies. However, one limitation of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is its low solubility in water, which may limit its potential for use in certain applications.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, including further studies on its mechanism of action, its potential as a therapeutic agent for cancer and bacterial infections, and its potential for use in other fields, such as materials science and catalysis. Additionally, the development of new synthesis methods and modifications to the chemical structure of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide may lead to the discovery of more potent and selective compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide can be achieved through several methods, including the condensation of 4-chlorophenol and 4-methoxybenzaldehyde with acetohydrazide in the presence of a catalyst, such as acetic acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography to obtain a pure form of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Several studies have shown that 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide exhibits cytotoxicity against cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis, or programmed cell death. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has shown antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Formule moléculaire |
C16H15ClN2O3 |
|---|---|
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-14-6-2-12(3-7-14)10-18-19-16(20)11-22-15-8-4-13(17)5-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Clé InChI |
UBYDVQZAEPBTTD-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)